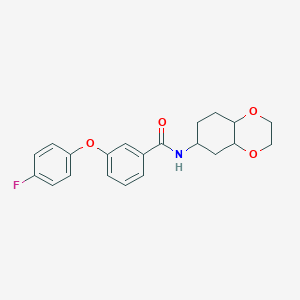
3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H22FNO4 and its molecular weight is 371.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H22FNO4 , with a molecular weight of approximately 371.408 g/mol . The structure includes a benzamide moiety, a 4-fluorophenoxy group, and an octahydro-1,4-benzodioxin component, which contribute to its unique chemical behavior and potential biological activity .
Structural Features
| Component | Description |
|---|---|
| Benzamide Group | Known for various biological activities. |
| 4-Fluorophenoxy Group | Enhances binding affinity and biological activity. |
| Octahydro-1,4-benzodioxin | May participate in oxidation reactions. |
Preliminary studies suggest that this compound may exhibit enzyme inhibition and receptor modulation . The presence of the benzamide and fluorophenoxy groups indicates potential interactions with various biological targets:
- Enzyme Inhibition : Related compounds have shown significant inhibitory activity against enzymes such as alpha-glucosidase and acetylcholinesterase .
- Receptor Modulation : The compound may interact with sigma receptors, which are involved in various physiological processes.
Antimicrobial Activity
Research on benzodioxane-benzamide derivatives indicates promising antimicrobial properties. FtsZ, an essential bacterial protein involved in cell division, has been identified as a target for these compounds. Inhibitors of FtsZ can disrupt bacterial cell division, leading to cell lysis .
Case Study: FtsZ Inhibition
In a study exploring the effects of benzodioxane-benzamide derivatives on FtsZ:
- Compounds Tested : Various derivatives were synthesized and evaluated for their ability to inhibit FtsZ.
- Results : Some compounds demonstrated minimal inhibitory concentrations (MICs) as low as 1 μg/mL against Staphylococcus aureus .
Enzyme Inhibition Studies
The compound's potential for enzyme inhibition has been investigated through various assays:
| Enzyme Target | Inhibition Observed | Reference |
|---|---|---|
| Alpha-glucosidase | Significant inhibition | |
| Acetylcholinesterase | Moderate inhibition |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been explored, leading to the generation of structurally similar compounds with enhanced biological activities.
Synthetic Routes
Common methods include:
- Formation of the Benzodioxin Moiety : Utilizing specific reagents under controlled conditions.
- Coupling Reactions : Combining intermediates with the benzamide group through coupling reactions.
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c22-15-4-7-17(8-5-15)27-18-3-1-2-14(12-18)21(24)23-16-6-9-19-20(13-16)26-11-10-25-19/h1-5,7-8,12,16,19-20H,6,9-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEVGXMCDHCZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













